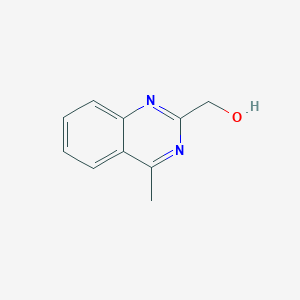

(4-Methylquinazolin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Methylquinazolin-2-yl)methanol is a quinazoline derivative with the molecular formula C10H10N2O. It is known for its bioactive properties and has been explored in various scientific research fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylquinazolin-2-yl)methanol typically involves the reaction of 4-methylquinazoline with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

the compound can be synthesized in a laboratory setting using standard organic synthesis techniques .

Análisis De Reacciones Químicas

Types of Reactions

(4-Methylquinazolin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding quinazolinone derivative.

Reduction: The compound can be reduced to form the corresponding quinazoline derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride .

Major Products Formed

The major products formed from these reactions include quinazolinone derivatives, reduced quinazoline derivatives, and substituted quinazoline derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

(4-Methylquinazolin-2-yl)methanol serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Formation of Quinazoline Derivatives : The methanol group can enhance the reactivity of the quinazoline ring, facilitating the synthesis of more complex derivatives that may exhibit enhanced biological activity .

- Building Block for Bioactive Molecules : Research indicates that quinazoline derivatives are prevalent in drug design. The incorporation of this compound into synthetic pathways may lead to the development of new pharmaceuticals targeting various diseases .

Pharmaceutical Applications

The potential pharmaceutical applications of this compound include:

- Anticancer Activity : Quinazoline derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain synthesized quinazoline derivatives possess significant antitumor activity against human cancer cell lines such as MCF-7 and HepG2 . The incorporation of this compound could enhance these properties.

- Neuroprotective Effects : Research involving other quinazoline derivatives suggests potential neuroprotective effects. Compounds similar to this compound could be investigated for their ability to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

- Dipeptidyl Peptidase Inhibition : Quinazoline derivatives have been explored as inhibitors for dipeptidyl peptidase IV, an important target in the treatment of type 2 diabetes. The structural features provided by this compound may contribute to the design of more effective inhibitors .

Case Study 1: Synthesis and Antiproliferative Activity

A recent study synthesized several quinazoline derivatives, including those derived from this compound, and evaluated their antiproliferative activity against various cancer cell lines. The results indicated that specific modifications to the quinazoline structure significantly enhanced cytotoxicity against cancer cells, suggesting a promising avenue for further research into this compound's therapeutic potential .

Case Study 2: Neuroprotective Properties

In another investigation, quinazoline derivatives were tested for their neuroprotective effects on human neuroblastoma cell lines. The study demonstrated that certain compounds could reduce oxidative stress-induced cytotoxicity, indicating that this compound might also possess similar protective capabilities .

Mecanismo De Acción

The mechanism of action of (4-Methylquinazolin-2-yl)methanol involves its interaction with molecular targets and pathways in microorganisms. For example, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system . This inhibition reduces the virulence of the bacteria and prevents the formation of biofilms, which are essential for bacterial survival and pathogenicity .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (4-Methylquinazolin-2-yl)methanol include:

- Quinazolinone derivatives

- Quinoline derivatives

- 2-Hydroxymethyl-4-methylquinazoline

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique bioactive properties.

Actividad Biológica

(4-Methylquinazolin-2-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies regarding its biological properties, mechanisms of action, and therapeutic potential.

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.20 g/mol

- CAS Number : 78358440

The biological activity of this compound can be attributed to its interaction with specific biological targets. Quinazoline derivatives, including this compound, have been studied for their ability to inhibit various enzymes and receptors involved in disease pathways.

- Antileishmanial Activity : Quinazoline derivatives have shown promise against Leishmania species. For instance, compounds with similar structures have demonstrated effective inhibition of parasitic growth in vitro and in vivo models. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinazoline ring can enhance antileishmanial efficacy .

- Antibacterial Properties : Research has indicated that certain quinazoline derivatives exhibit antibacterial activity against multi-drug resistant strains of bacteria, such as Acinetobacter baumannii. The observed minimum inhibitory concentrations (MICs) were in the low micromolar range, suggesting potential for development as antibacterial agents .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Antileishmanial Efficacy : A study involving a series of N2,N4-disubstituted quinazolines demonstrated that certain analogs significantly reduced liver parasitemia in murine models when administered intraperitoneally at doses of 15 mg/kg/day for five consecutive days. Notably, compounds structurally similar to this compound exhibited promising results, indicating a potential therapeutic role in treating leishmaniasis .

- Pharmacokinetics : In pharmacokinetic studies, compounds related to this compound showed a high degree of tissue distribution and favorable half-lives post-administration. This suggests that these compounds could be optimized for better bioavailability and therapeutic efficacy in clinical settings .

Future Directions

Given the promising biological activities observed with this compound and its analogs, further research is warranted to explore:

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against specific targets.

- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate safety profiles and therapeutic windows.

- Mechanistic Studies : Investigating the precise mechanisms through which these compounds exert their biological effects.

Propiedades

IUPAC Name |

(4-methylquinazolin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(6-13)11-7/h2-5,13H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDGWOCNQJCENI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13535-91-6 |

Source

|

| Record name | (4-Methylquinazolin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.